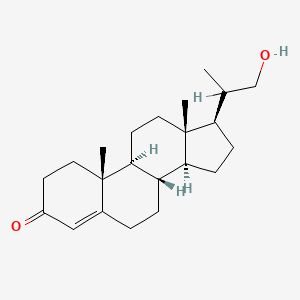

21-Hydroxy-20-methylpregn-4-en-3-one

Descripción

The exact mass of the compound 21-Hydroxy-20-methylpregn-4-en-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 21-Hydroxy-20-methylpregn-4-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Hydroxy-20-methylpregn-4-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWOYQVXPIEQRC-ZRFCQXGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291726 | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60966-36-1 | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60966-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-hydroxy-20-methylpregn-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol) in Advanced Steroid Manufacturing

Executive Summary

As a Senior Application Scientist specializing in steroid biochemistry and Active Pharmaceutical Ingredient (API) development, I frequently encounter the challenge of bridging microbial biotransformation with downstream synthetic chemistry. 21-Hydroxy-20-methylpregn-4-en-3-one , commonly referred to in the industry as Bisnoralcohol (BA) or 4-HBC , represents a critical node in this bridge. Derived primarily from the microbial degradation of phytosterols, this compound serves as an essential, highly versatile precursor for the semi-synthesis of progesterone, corticosteroids, and ursodeoxycholic acid.

This guide deconstructs the physicochemical properties, biogenic origins, and synthetic utility of Bisnoralcohol. Rather than presenting a static list of facts, I have designed this whitepaper to explain the causality behind our experimental choices, providing actionable, self-validating protocols for its application in commercial drug development.

Physicochemical Profiling

Understanding the baseline properties of Bisnoralcohol is non-negotiable for designing scalable solvent systems and chromatographic purification methods. The presence of the C21 primary hydroxyl group and the conjugated enone system at C3 dictates its reactivity, solubility, and UV absorbance profile.

Table 1: Key Physicochemical Properties of Bisnoralcohol

| Property | Value |

| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Common Synonyms | Bisnoralcohol (BA), 4-HBC, 23,24-Bisnorchol-4-en-3-on-22-ol |

| CAS Registry Number | 60966-36-1 (General) / 40736-33-2 (20S-isomer) |

| Molecular Formula | C₂₂H₃₄O₂ |

| Molecular Weight | 330.5 g/mol |

| Density | ~1.07 g/cm³ |

| Boiling Point | 464.1°C at 760 mmHg |

| Flash Point | 197.5°C |

| XLogP3 (Lipophilicity) | 4.7 |

| Monoisotopic Mass | 330.25588 Da |

Data synthesized from authoritative chemical databases including [1].

Biogenic Origin: Microbial Side-Chain Cleavage

Historically, steroid synthesis relied on the harsh chemical degradation of diosgenin extracted from yams. Today, the industry standard is the microbial fermentation of abundant phytosterols (e.g., sitosterol, campesterol) or cholesterol.

Mechanistic Causality: Wild-type Mycobacterium species completely degrade the sterol core to CO₂ and H₂O to use as a carbon source. By utilizing mutant strains (such as Mycobacterium neoaurum ATCC 25795) with targeted gene deletions in the sterol ring degradation pathway, we can halt catabolism at specific intermediate stages. As detailed in recent biocatalysis research [2], the enzymes ChsH3 (an enoyl-CoA hydratase) and ChsB1 (a 3-hydroxyacyl-CoA dehydrogenase) mediate the stereospecific hydration and dehydrogenation of the cholesterol side chain. Disruption of downstream processing results in the stoichiometric accumulation of Bisnoralcohol.

Microbial side-chain cleavage pathway yielding Bisnoralcohol.

Synthetic Workflows: The Bisnoralcohol to Progesterone Pipeline

The most high-value application of Bisnoralcohol is its conversion to Progesterone [3]. The structural difference lies in the C20-C21 fragment; Progesterone is a methyl ketone (C21 is a methyl group attached to a C20 carbonyl), whereas Bisnoralcohol has a hydroxymethyl group.

Causality in Reaction Design: Direct oxidative cleavage of the C20-C21 bond is thermodynamically unfavorable and prone to unselective ring degradation. To circumvent this, we employ a highly selective two-step sequence:

-

Selective Primary Alcohol Oxidation: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with NaOCl selectively oxidizes the C21 primary alcohol to an aldehyde (20-formylpregn-4-en-3-one) without affecting the sterically hindered secondary centers or the enone core.

-

Oxidative Decarbonylation: A copper-catalyzed aerobic decarbonylation removes the formyl carbon as CO/CO₂, cleanly yielding the target methyl ketone.

Two-step semi-synthetic conversion of Bisnoralcohol to Progesterone.

Self-Validating Experimental Protocol: TEMPO Oxidation & Decarbonylation

In my experience optimizing steroidal API pipelines, a protocol must be self-validating—meaning the chemistry itself provides intrinsic checkpoints to prevent downstream failure.

Step 1: Substrate Preparation & Buffer Addition

-

Dissolve 1.0 eq of Bisnoralcohol in dichloromethane (DCM) (10 volumes).

-

Add 0.05 eq of TEMPO catalyst.

-

Add an aqueous buffer solution of KBr (0.1 eq) and NaHCO₃ (0.2 eq).

-

Causality: The biphasic system ensures the water-soluble NaOCl oxidant remains in the aqueous layer, while the TEMPO radical shuttles between phases. The NaHCO₃ buffer maintains the pH at ~8.5–9.0, which is the exact stability window for the oxoammonium active species.

Step 2: Controlled Oxidation

-

Cool the reactor to -10°C.

-

Dropwise addition of 10% NaOCl aqueous solution (2.5 eq).

-

Self-Validation Check: The reaction must remain below 0°C. If the temperature spikes, non-specific oxidation of the enone core will occur. Monitor via TLC/HPLC until the BA peak disappears.

Step 3: Quench & Phase Separation (Critical Checkpoint)

-

Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (2 volumes).

-

Causality: Thiosulfate instantly reduces any residual hypochlorite. This is a critical self-validating step; failure to completely quench the oxidant will result in the poisoning of the copper catalyst in the subsequent decarbonylation step.

-

Separate the organic layer, wash with brine until neutral, and concentrate to yield 20-formylpregn-4-en-3-one.

Step 4: Oxidative Decarbonylation

-

Dissolve the intermediate in an organic solvent (e.g., toluene).

-

Add a Copper(II) catalyst and an organic base (e.g., pyridine).

-

Introduce an O₂ gas stream and stir at 30°C–50°C until conversion to Progesterone is complete.

-

Quench with dilute acid, wash the organic layer, and crystallize the final product from acetone.

Analytical Validation Framework

To ensure the integrity of the API precursor before it enters the synthetic pipeline, a multi-modal analytical approach is required. Relying on a single method invites false positives.

Multi-modal analytical validation framework for batch release.

-

HPLC-UV: Utilizes the strong chromophore of the conjugated C3 ketone (λmax ≈ 240 nm) to quantify purity.

-

LC-MS: Confirms the exact mass. The [M+H]⁺ adduct for Bisnoralcohol will appear at m/z 331.26.

-

NMR Spectroscopy: ¹H-NMR is critical for verifying the presence of the C21 hydroxymethyl protons (typically appearing as a multiplet around 3.3–3.6 ppm) and ensuring the integrity of the C4 vinylic proton (~5.7 ppm).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one" PubChem, [Link]

-

Xu, et al. "Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium Tuberculosis Bifurcates Stereospecifically at Hydration" ChemRxiv, [Link]

- "A kind of preparation method of progesterone" Google P

Structural Elucidation and Analytical Validation of 21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC): A Comprehensive Technical Guide

Executive Summary

The steroidal synthon 21-hydroxy-20-methylpregn-4-en-3-one —frequently referred to in industrial biotechnology as 4-HBC (22-hydroxy-23,24-bisnorchol-4-en-3-one) or bisnoralcohol (BA) —is a high-value intermediate pivotal to the semi-synthesis of active pharmaceutical ingredients (APIs) such as Ursodeoxycholic Acid (UDCA)[1]. Produced primarily via the microbial degradation of phytosterols by engineered Mycobacterium strains, the structural integrity of 4-HBC dictates the stereochemical success of all downstream pharmaceutical conversions[2].

This technical guide provides an authoritative framework for the isolation, structural elucidation, and analytical validation of 4-HBC. By integrating self-validating experimental protocols with high-resolution spectroscopic data, this document equips researchers with the methodologies required to definitively confirm the molecular architecture of this critical C22 steroid.

Biosynthetic Grounding and Molecular Architecture

Understanding the structural features of 4-HBC requires an examination of its biosynthetic origin. In actinomycetes such as Mycobacterium tuberculosis and M. neoaurum, the alkyl side chain of natural sterols undergoes a series of β-oxidation reactions analogous to fatty acid degradation[3].

The pathway bifurcates stereospecifically during the hydration of the five-carbon sterol intermediate 3-oxo-cholest-4,22-dien-24-oyl-CoA (3-OCDO-CoA). The MaoC-like hydratase ChsH3 catalyzes the stereospecific hydration of this intermediate to form the (22S)-diastereomer[4]. Subsequent dehydrogenation by ChsB1 and retro-aldol cleavage truncates the side chain, resulting in the accumulation of 4-HBC when the steroid ring degradation pathway is genetically impaired[5].

The resulting molecule, 4-HBC (C₂₂H₃₄O₂), features a rigid tetracyclic core with a conjugated Δ⁴-3-one system in the A-ring and a truncated, stereodefined side chain terminating in a primary hydroxyl group.

Caption: Biosynthetic pathway of 4-HBC via microbial sterol side-chain degradation.

Strategic Structural Elucidation Framework

To unambiguously elucidate the structure of 4-HBC, a dual-platform approach utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. The causality behind this specific analytical pairing lies in their complementary data: HRMS confirms the exact atomic composition and functional group presence (via neutral losses), while 2D NMR maps the precise stereochemical connectivity of the carbon skeleton[6].

Quantitative Spectroscopic Data

The following tables summarize the critical quantitative data points required to validate the 4-HBC structure.

Table 1: High-Resolution Mass Spectrometry (ESI-HRMS) Fragmentation Profile

| Ion Species | Experimental m/z | Calculated m/z | Mass Error (ppm) | Structural Assignment |

|---|---|---|---|---|

| [M+H]⁺ | 331.2635 | 331.2632 | +0.9 | Intact protonated molecule |

| [M+H - H₂O]⁺ | 313.2528 | 313.2526 | +0.6 | Loss of primary C22-hydroxyl group |

|[M+H - H₂O - CH₄]⁺ | 297.2215 | 297.2213 | +0.7 | Subsequent loss of C21-methyl group |

Table 2: Representative ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, Multiplicity, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| C3 (Carbonyl) | 199.5 | - | - |

| C4 (Olefinic) | 123.8 | 5.73 (s) | C2, C6, C10 |

| C5 (Quaternary) | 171.5 | - | - |

| C18 (Angular CH₃) | 12.1 | 0.75 (s) | C12, C13, C14, C17 |

| C19 (Angular CH₃) | 17.4 | 1.20 (s) | C1, C5, C9, C10 |

| C20 (Methine) | 38.6 | 1.65 (m) | C17, C21, C22 |

| C21 (Side-chain CH₃) | 18.5 | 1.05 (d, J=6.5) | C17, C20, C22 |

| C22 (Hydroxymethyl) | 67.8 | 3.38 (dd, J=10.5, 6.0), 3.65 (dd) | C17, C20, C21 |

(Note: Nomenclature utilizes standard steroidal numbering where the side-chain methyl is designated C21 and the hydroxymethyl carbon is designated C22).

Self-Validating Experimental Methodologies

The isolation and characterization of steroidal intermediates are highly susceptible to artifact formation (e.g., auto-oxidation of the A-ring or side-chain epimerization). To ensure scientific integrity, the following workflows are designed as self-validating systems , embedding continuous internal checks.

Caption: Self-validating extraction and structural elucidation workflow for 4-HBC.

Protocol 1: Extraction and Chromatographic Purification

Causality: Ethyl acetate (EtOAc) is selected for liquid-liquid extraction due to its optimal polarity index. It effectively partitions the moderately polar C22-hydroxyl group while leaving highly polar microbial fermentation byproducts in the aqueous phase.

-

Cell Lysis & Partitioning: Centrifuge the M. neoaurum fermentation broth to separate the biomass. Homogenize the supernatant with an equal volume of EtOAc. Stir vigorously for 30 minutes and allow phase separation.

-

Concentration: Recover the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 40°C to yield a crude steroidal extract.

-

Silica Gel Chromatography: Load the extract onto a silica gel column (200-300 mesh). Elute using a gradient of Hexane:EtOAc (from 10:1 to 2:1, v/v). Collect fractions containing the target compound (Rf ≈ 0.4 in Hexane:EtOAc 2:1).

-

Preparative HPLC Polishing: Purify the pooled fractions using a C18 preparative column (isocratic elution, 70% Acetonitrile in water, flow rate 10 mL/min).

Self-Validation Checkpoint (In-line DAD): During HPLC, monitor the eluent using a Diode-Array Detector (DAD). The conjugated Δ⁴-3-one system of 4-HBC has a strict, characteristic UV maximum at 240 nm . If the peak at the target retention time exhibits a shifted λmax, it instantly flags the co-elution of an impurity or degradation of the A-ring, halting the workflow before downstream analysis.

Protocol 2: Spectroscopic Acquisition

Causality: Electrospray Ionization (ESI) in positive mode is utilized due to the high proton affinity of the Δ⁴-3-one conjugated system. For NMR, 2D NOESY is critical to confirm the restricted rotation and specific stereochemical configuration imparted by the stereospecific hydration of the ChsH3 enzyme[4].

-

Sample Preparation: Dissolve 15 mg of the purified 4-HBC in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

NMR Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra at 298 K.

-

HRMS Profiling: Dilute a 10 µL aliquot of the NMR sample in LC-MS grade methanol. Inject into a Q-TOF mass spectrometer operating in ESI+ mode (Capillary voltage: 4.5 kV, Collision Energy: 15-20 eV).

Self-Validation Checkpoint (Mass & Stereochemistry): MS Check: The acquisition of both positive ([M+H]⁺) and sodium adduct ([M+Na]⁺) ions must yield an exact mass difference of 21.9819 Da . This internal cross-check eliminates the possibility of misidentifying background chemical noise as the molecular ion. NMR Check: In the NOESY spectrum, irradiate the C18 angular methyl group (0.75 ppm). A positive NOE cross-peak at the C20 methine proton definitively validates the stereochemical configuration of the side chain relative to the steroid core.

Downstream Pharmaceutical Applications

The rigorous structural validation of 4-HBC is not merely an academic exercise; it is a regulatory necessity for drug development. 4-HBC serves as the primary starting material for the highly enantioselective, large-scale synthesis of Ursodeoxycholic Acid (UDCA) [1].

The conversion process involves the selective oxidation of the C22-hydroxyl group to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to extend the side chain[7]. If the stereochemistry at C20 is incorrectly assigned or compromised during microbial fermentation, the resulting UDCA will contain C20-methyl racemate impurities, failing ICH-grade quality standards[6],[7]. Therefore, the self-validating analytical frameworks detailed in this guide are critical to ensuring the efficacy and safety of the final pharmaceutical product.

References

1.[4] Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA - PMC (NIH) URL: [Link] 2.[1] High Enantioselective and Large-Scale Production of Ursodeoxycholic Acid by Combination of Pd- and Hydroxysteroid Dehydrogenase-Catalyzed Hydrogenation - ACS Publications URL: [Link] 3.[5] Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium Tuberculosis Bifurcates Stereospecifically at Hydration of - ChemRxiv URL: [Link] 4.[2] New Insights into the Modification of the Non-Core Metabolic Pathway of Steroids in Mycolicibacterium and the Application of Fermentation Biotechnology in C-19 Steroid Production - MDPI URL: [Link] 5.[6] Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - ACS Omega URL: [Link] 6.[7] Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Comprehensive Technical Guide on 21-Hydroxy-20-methylpregn-4-en-3-one: Physicochemical Profiling and Synthetic Applications

Executive Summary

21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1), widely known in the pharmaceutical manufacturing sector as Bisnoralcohol (BA) or Progesterone Impurity 25, is a highly valuable steroidal building block[1]. Characterized by its rigid tetracyclic pregnane core, it serves as a critical intermediate in the semi-synthesis of numerous active pharmaceutical ingredients (APIs), including dydrogesterone, hydrocortisone, and ursodeoxycholic acid[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the validated analytical methodologies required for its handling and application in drug development.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of Bisnoralcohol features a classic pregn-4-en-3-one backbone, a C20 methyl group, and a C21 primary hydroxyl group. This stable, three-dimensional rigid steroid skeleton acts as a precise spatial template, dictating the stereoselectivity of downstream synthetic reactions[4].

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, detailing the causality behind how these metrics influence experimental handling.

| Property | Value | Causality / Analytical Significance |

| Molecular Weight | 330.50 g/mol [1] | Standard mass for steroidal frameworks; easily detectable via LC-MS (ESI+). |

| LogP (XLogP3) | 4.7[1] | Highly lipophilic; strictly dictates the use of non-polar stationary phases (e.g., C18) and high-organic mobile phases in chromatography. |

| Melting Point | 138 °C[4] | Indicates a stable crystalline lattice; useful for orthogonal purity assessment via Differential Scanning Calorimetry (DSC). |

| Boiling Point | 464.1 °C (at 760 mmHg)[5] | High boiling point confirms non-volatility; gas chromatography (GC) analysis requires prior derivatization (e.g., silylation). |

| pKa | 14.97 ± 0.10 (Predicted)[5] | The C21 hydroxyl is non-ionizable under standard physiological or analytical pH ranges, meaning pH control in HPLC mobile phases is less critical for this specific functional group. |

| Specific Rotation | +90° to +96° (C=10, EtOH)[3] | Confirms the rigid chiral stereocenters of the pregnane backbone; deviations indicate epimerization or enantiomeric impurities. |

Synthetic Utility and Pharmacological Relevance

Bisnoralcohol is highly prized because it allows chemists to bypass the complex, low-yield total synthesis of the steroid core. Its primary industrial application is as a starting material for dydrogesterone , a potent orally active progestogen[2].

The synthetic workflow leverages the specific reactivity of BA's functional groups. The C21 primary hydroxyl group is highly susceptible to esterification or halogenation, allowing for its protection or activation[2]. Following the construction of a diene system, the molecule undergoes a critical photochemical inversion. The rigid stereochemistry of the BA precursor ensures that UV irradiation selectively inverts the spatial configuration at the C9 and C10 positions, yielding the unique "retro-steroid" geometry required for dydrogesterone's biological activity[2].

Figure 1: Synthetic divergence of Bisnoralcohol into key pharmaceutical APIs.

Analytical Characterization Protocols

To ensure the purity of Bisnoralcohol (typically required to be ≥98.0% for API synthesis) and to quantify related substances, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[3][4].

Self-Validating System Suitability

Every robust analytical protocol must be a self-validating system. Before sample analysis commences, a reference standard solution of BA must be injected. The system validates its own integrity if the tailing factor (

Step-by-Step RP-HPLC Methodology

-

Mobile Phase Preparation: Mix Acetonitrile and HPLC-grade water in a 65:35 (v/v) ratio, degassing via sonication.

-

Causality: The high LogP (4.7) of Bisnoralcohol dictates strong hydrophobic interactions with the stationary phase. A high organic modifier ratio (65% ACN) is required to competitively elute the lipophilic steroid core within a practical timeframe, preventing peak broadening and loss of theoretical plates.

-

-

Sample Preparation: Accurately weigh 10 mg of BA and dissolve it in 10 mL of absolute Ethanol to create a 1 mg/mL stock.

-

Causality: While insoluble in water, BA's polar C21 hydroxyl group and lipophilic core make it highly soluble in alcohols[4]. Ethanol fully solvates the compound via hydrogen bonding and dispersive forces, preventing micelle formation that could skew peak integration.

-

-

Chromatographic Separation:

-

Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C (thermostatted to ensure reproducible partitioning kinetics).

-

-

Detection (UV at 240 nm):

-

Causality: The C3-ketone conjugated with the C4-C5 double bond (the enone system) acts as a built-in chromophore, exhibiting a strong

transition with maximum absorbance at ~240 nm. This provides a secondary self-validation mechanism: if the 240 nm signal is absent or severely shifted, it chemically proves the critical A-ring enone system has been degraded, oxidized, or saturated.

-

-

Data Integration: Record the chromatogram for at least twice the retention time of the main BA peak. This ensures that any late-eluting, highly non-polar impurities (such as unreacted steroidal precursors) are captured and quantified.

Figure 2: Self-validating Reverse-Phase HPLC analytical workflow for Bisnoralcohol purity.

Storage and Handling Directives

To maintain the structural integrity of Bisnoralcohol, it must be stored in well-closed containers, protected from direct sunlight, high temperatures, and moisture[4].

-

Causality: The primary hydroxyl group at C21 is susceptible to slow atmospheric oxidation into an aldehyde or carboxylic acid if exposed to heat and oxidative environments. Furthermore, UV light can induce unwanted photochemical reactions (such as double-bond migration) in the conjugated A-ring, compromising its utility as a precise stereochemical template.

References

1.[5] LookChem. Cas 60966-36-1, 21-hydroxy-20-methylpregn-4-en-3-one Chemical Properties. Available at: 5 2.[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one. Available at: 1 3.[2] Google Patents. CN113880904B - New method and compounds for synthesizing dydrogesterone. Available at:2 4.[3] Sinoway Industrial Co., Ltd. 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1 Specifications. Available at: 3 5.[4] Water Treatment Chemicals. 21-Hydroxy-20-methylpregn-4-en-3-one Technical Data. Available at:4

Sources

- 1. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN113880904B - New method and compounds for synthesizing dydrogesterone - Google Patents [patents.google.com]

- 3. China 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1,Buy 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1 Online -china-sinoway.com [china-sinoway.com]

- 4. tlh.watertreatmentchem.net [tlh.watertreatmentchem.net]

- 5. Cas 60966-36-1,21-hydroxy-20-methylpregn-4-en-3-one | lookchem [lookchem.com]

"21-Hydroxy-20-methylpregn-4-en-3-one" discovery and history

21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC): Discovery, Metabolic Engineering, and Pharmaceutical Applications

Executive Summary

In the landscape of modern pharmaceutical research and development, the transition from complex, multi-step chemical synthesis to targeted microbial bioconversion has revolutionized the production of steroidal active pharmaceutical ingredients (APIs). At the center of this paradigm shift is 21-hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1), widely referred to in bioprocessing literature as 4-HBC , bisnoralcohol , or BA [1].

As a highly versatile steroid intermediate, 4-HBC serves as the critical backbone for synthesizing corticosteroids, artificial ursodeoxycholic acid (UDCA), and acts as an indispensable analytical reference standard (Progesterone Impurity 25)[2]. This whitepaper explores the discovery of 4-HBC as a terminal metabolite in engineered Mycobacterium, details the mechanistic logic of sterol side-chain β-oxidation, and provides a validated framework for its industrial-scale bioproduction.

Historical Context & The Discovery of the 4-HBC Pathway

Historically, the synthesis of heavily modified steroidal drugs relied on the chemical degradation of plant phytosterols (like β-sitosterol or stigmasterol) or animal-derived cholesterol. These chemical routes were notoriously inefficient, requiring toxic heavy-metal catalysts and yielding complex mixtures of stereoisomers.

The breakthrough in 4-HBC production emerged from the elucidation of the cholesterol degradation pathway in Actinobacteria, specifically Mycobacterium tuberculosis and Mycolicibacterium neoaurum[3]. Researchers discovered that mycobacteria utilize a highly conserved set of enzymes to aerobically catabolize sterols via side-chain β-oxidation and subsequent steroid ring cleavage[4].

The critical discovery was made when researchers mapped the second cycle of the side-chain β-oxidation. It was observed that by knocking out the gene encoding the 3-hydroxyacyl-CoA dehydrogenase (specifically the chsB1 ortholog, Rv3502c) in a mutant strain of M. neoaurum ATCC 25795—which already possessed impaired steroid ring degradation—the bacteria could no longer fully process the sterol side chain[3]. The metabolic flux was forcibly rerouted, resulting in the massive accumulation of a three-carbon terminal hydroxyl cholesterol metabolite: 21-hydroxy-20-methylpregn-4-en-3-one (4-HBC)[3].

Mechanistic Insights: Sterol Side-Chain β-Oxidation

To engineer a self-validating bioprocess, one must understand the causality of the enzymatic cascade. The production of 4-HBC is not a natural endpoint; it is a synthetic bottleneck engineered by exploiting enzymatic stereospecificity.

During wild-type β-oxidation, the five-carbon sterol intermediate 3-oxo-cholest-4,22-dien-24-oyl-CoA undergoes hydration catalyzed by enoyl-CoA hydratases (such as ChsH3 and EchA19) to form 22-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA (22-HOCO-CoA)[3]. In a wild-type strain, the stereospecific enzyme ChsB1 acts as the dehydrogenase that continues the breakdown of this intermediate[3].

When chsB1 is deleted, the 22-HOCO-CoA intermediate cannot be dehydrogenated. Concurrently, deletions in the 3-ketosteroid-Δ1-dehydrogenase (kstD) and 3-ketosteroid 9α-hydroxylase (kshA) genes prevent the cleavage of the steroid nucleus[5]. Trapped by these genetic roadblocks, the intermediate undergoes an alternative truncation, accumulating stably as 4-HBC.

Metabolic rerouting of phytosterol β-oxidation to accumulate 4-HBC in engineered Mycobacterium.

Industrial Bioconversion Protocol: A Self-Validating System

The primary physical barrier to scaling 4-HBC bioconversion is the extreme hydrophobicity of phytosterols, which limits mass transfer in aqueous fermentation broths. To overcome this, recent advancements utilize a micro-emulsion system[5]. Below is the validated, step-by-step methodology for high-titer 4-HBC production.

Phase 1: Strain Engineering & Validation

-

Genetic Modification: Utilize CRISPR-Cas9 or homologous recombination to construct an M. neoaurum strain with triple deletions: ΔkstD, ΔkshA, and ΔchsB1.

-

Pathway Enhancement: Overexpress cholesterol oxidase (ChOx2) and enoyl-CoA hydratase (EchA19) under strong constitutive promoters to maximize the flux of phytosterols into the β-oxidation cycle[5].

-

Validation Checkpoint: Culture the engineered strain in a minimal medium with 1 g/L cholesterol. Extract the broth with ethyl acetate and run HPLC-UV (254 nm). The absence of androst-4-ene-3,17-dione (AD) and the presence of a singular peak matching a 4-HBC reference standard confirms successful pathway rerouting.

Phase 2: Micro-Emulsion Preparation

-

Solubilization: Dissolve 50 g/L of raw plant phytosterols in soybean oil (acting as the organic carrier phase).

-

Emulsification: Add hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous phase. HP-β-CD acts as a host-guest complexation agent, drastically increasing the bioavailability of the sterol[5].

-

Homogenization: Subject the mixture to high-shear homogenization (10,000 rpm for 15 minutes) until a stable, milky micro-emulsion is formed.

Phase 3: Fermentation & Recovery

-

Inoculation: Inoculate the micro-emulsion medium with 10% (v/v) of the engineered M. neoaurum seed culture in a stirred-tank bioreactor.

-

Aeration Control: Maintain dissolved oxygen (DO) strictly above 30%. The initial oxidation of the 3β-hydroxyl group by ChOx2 is highly oxygen-dependent.

-

Harvest & Crystallization: After 120–144 hours, harvest the broth. Perform a liquid-liquid extraction using ethyl acetate. Concentrate the organic phase under reduced pressure and crystallize 4-HBC using a methanol/water gradient.

Quantitative Data & Yield Optimization

The integration of targeted genetic deletions with the micro-emulsion system has shifted 4-HBC production from a trace byproduct to a commercially viable primary product[5].

| Strain / Condition | Genetic Modifications | Substrate Loading | 4-HBC Titer | Molar Yield | Key Limitation Overcome |

| Wild-type M. neoaurum | None | 5 g/L | Trace | < 1% | Complete degradation to CO₂/H₂O |

| Base Mutant | ΔkstD, ΔkshA | 10 g/L | ~2-5 g/L | ~20% | Ring cleavage blocked; side-chain degradation continues |

| Engineered Strain (Wang et al.) | ΔkstD, ΔkshA, ΔchsB1, +ChOx2, +EchA19 | 50 g/L (Micro-emulsion) | 39.5 g/L | 96.7% | Substrate toxicity, mass transfer, and pathway flux[5] |

Pharmaceutical Applications & Downstream Synthesis

Synthesis of Ursodeoxycholic Acid (UDCA) Traditionally, UDCA (a primary treatment for primary biliary cholangitis) is synthesized from animal-derived cholic acid. However, 4-HBC provides a highly economical, plant-derived alternative. Recent synthetic routes have demonstrated the conversion of 4-HBC into UDCA through a highly efficient 6-step chemical process, achieving an overall yield of up to 59%[1]. This bypasses the ethical and supply-chain constraints of animal-derived precursors.

Quality Assurance & Reference Standards In the synthesis of progesterone, 21-hydroxy-20-methylpregn-4-en-3-one is a known and heavily monitored byproduct. Regulatory agencies require stringent quantification of this compound—officially designated as Progesterone Impurity 25 [6]. Consequently, highly purified 4-HBC is an indispensable analytical reference standard utilized by pharmaceutical QA/QC laboratories to validate HPLC and GC-MS methods, ensuring the purity and safety of commercial hormone therapies[2].

Conclusion

The discovery and subsequent industrialization of 21-hydroxy-20-methylpregn-4-en-3-one (4-HBC) perfectly illustrates the power of metabolic engineering. By mapping the stereospecific enzymes of the mycobacterial sterol β-oxidation pathway and strategically deleting the chsB1 dehydrogenase, researchers have transformed a transient biological intermediate into a foundational building block for modern steroidal drug development.

References

1.[6] PubChem. "21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094". National Institutes of Health. Available at: [Link] 2.[2] Nbinno. "Applications of 21-hydroxy-20-methylpregn-4-en-3-one in Pharmaceutical R&D". Available at: [Link] 3.[4] MDPI. "Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum". Available at: [Link] 4.[3] ACS Publications. "Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA". Available at: [Link] 5.[1] ResearchGate. "Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one". Available at: [Link] 6.[5] ResearchGate. "High‐efficiency bioconversion of phytosterol to bisnoralcohol by metabolically engineered Mycobacterium neoaurum in a micro‐emulsion system". Available at: [Link]

Sources

The Biological Activity and Biomanufacturing Potential of 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol)

Executive Summary

21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 40736-33-2), commonly referred to in the industry as Bisnoralcohol, 4-HBC, or BA, is a C22 steroidal intermediate with profound significance in both industrial biomanufacturing and medicinal chemistry[1]. Endogenously, it is a transient metabolite generated during the microbial β-oxidation of phytosterol side chains[2]. Industrially, it serves as a keystone synthon for the semi-synthesis of high-value active pharmaceutical ingredients (APIs) such as Ursodeoxycholic Acid (UDCA) and Obeticholic Acid (OCA)[3][4]. Furthermore, recent pharmacological studies have unveiled the direct anticancer potential of its functionalized derivatives, positioning the pregn-4-en-3-one scaffold as a privileged structure for targeted kinase inhibition[5].

Metabolic Pathway & Biocatalytic Production

The biological origin of 4-HBC lies in the microbial degradation of plant sterols (phytosterols) by Actinobacteria, predominantly Mycobacterium neoaurum and Mycobacterium tuberculosis[2][4].

Mechanistic Causality in Biomanufacturing: Chemical cleavage of the aliphatic side chain of phytosterols lacks regioselectivity and often damages the steroidal nucleus. Conversely, mycobacteria possess a highly specific enzymatic cascade that mimics fatty acid β-oxidation to sequentially cleave the side chain[2]. The process initiates with the oxidation of the 3β-hydroxyl group by cholesterol oxidase (ChOx) to form 4-cholesten-3-one[6]. The side chain is then activated and subjected to β-oxidation by acyl-CoA dehydrogenases (e.g., ChsE4/ChsE5) and hydroxyacyl-CoA dehydrogenases (e.g., ChsB1)[2].

In wild-type strains, this process continues until the side chain is fully truncated to C19 steroids like 4-androstene-3,17-dione (4-AD). However, by strategically deleting genes responsible for further degradation—specifically hsd4A (encoding a 3β-hydroxysteroid dehydrogenase) or kstD (3-ketosteroid-Δ1-dehydrogenase)—metabolic flux is arrested. This targeted genetic intervention prevents the opening of the steroid nucleus, leading to the high-yield accumulation of 4-HBC[6].

Microbial bioconversion pathway of phytosterols to 4-HBC via engineered Mycobacterium neoaurum.

Keystone Synthon for Ursodeoxycholic Acid (UDCA)

UDCA is a critical therapeutic agent for primary biliary cholangitis and exhibits anti-apoptotic and anti-inflammatory properties[3]. The synthesis of UDCA from 4-HBC represents a triumph of semi-synthetic chemistry, bypassing the ethical and scalable limitations of animal-derived bile extraction[3].

Mechanistic Causality in Chemical Synthesis: The transformation requires the precise extension of the C22 side chain to a C24 carboxylic acid, alongside the stereospecific introduction of hydroxyl groups at C3 and C7. The workflow begins with the selective hydroxyl oxidation of 4-HBC using TEMPO/NCS to yield a C22-aldehyde[7]. This aldehyde is subjected to a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is deliberately chosen over standard Wittig olefination because the phosphonate carbanion heavily favors the formation of the E-alkene. This thermodynamic selectivity is critical for minimizing C22-Z-ene isomer impurities, ensuring the correct spatial orientation for downstream processing[3]. Subsequent allylic oxidation, deprotection, and a one-pot reduction/hydrolysis yield UDCA with high overall efficiency[3][4].

Semi-synthetic workflow converting 4-HBC to Ursodeoxycholic Acid (UDCA).

Pharmacological Activity: Anticancer Thiazole-Fused Derivatives

Beyond its role as an intermediate, the 4-HBC scaffold possesses intrinsic modulatory potential. Recent drug discovery efforts have functionalized the enone moiety of 4-HBC to create thiazole-fused bisnoralcohol derivatives[5][8].

Mechanistic Causality in Drug Design: Thiazole rings are known pharmacophores that enhance lipophilic interactions within enzyme binding pockets. By fusing a thiazole ring to the steroidal framework, researchers have developed compounds that act as potent kinase inhibitors—specifically blocking cyclin-dependent kinases—thereby inducing apoptosis in cancer cells[1][5]. These derivatives have demonstrated exceptional efficacy against Central Nervous System (CNS) cancer cell lines at submicromolar concentrations[5].

Table 1: Growth Inhibition of Thiazole-Fused 4-HBC Derivatives on CNS Cancer Cell Lines[5]

| Compound Designation | Aromatic Substitution | Target Cell Line (CNS Cancer) | GI₅₀ (μM) | Total Growth Inhibition (TGI) (μM) |

| Compound 16 | 4-fluorophenyl | SF-295 | 1.74 | 5.23 |

| Compound 16 | 4-fluorophenyl | SF-539 | 1.91 | Not Reached |

| Compound 20 | Trifluoromethyl | SF-295 / SF-539 | 1.03 | 2.78 |

Note: GI₅₀ represents the concentration required for 50% growth inhibition.

Self-Validating Experimental Protocols

Protocol A: Microbial Bioconversion of Phytosterols to 4-HBC

Objective: High-yield production of 4-HBC using metabolically engineered M. neoaurum.

-

Strain Preparation: Utilize an M. neoaurum strain with targeted deletions in kstD and hsd4A to prevent sterol nucleus degradation and side-chain over-cleavage[4][6].

-

Emulsion System Formulation: Phytosterols are highly hydrophobic, limiting bioavailability. Prepare a micro-emulsion using 50 g/L phytosterols, soybean oil (as a lipid carrier), and hydroxypropyl-β-cyclodextrin (HP-β-CD). Causality: HP-β-CD forms inclusion complexes with sterols, significantly enhancing mass transfer across the thick, mycolic acid-rich mycobacterial cell envelope[4].

-

Fermentation: Inoculate the strain in a bioreactor at 30°C, pH 7.0, with continuous aeration. Monitor the bioconversion via HPLC for 120-144 hours.

-

Extraction & Validation: Extract the broth with ethyl acetate. Validate the presence of 4-HBC via LC-MS (m/z [M+H]⁺ = 331.25) and ¹H-NMR (confirming the retention of the C22 hydroxyl group).

Protocol B: Synthesis of Thiazole-Fused 4-HBC Derivatives

Objective: Functionalization of the A-ring enone of 4-HBC to yield anticancer agents[5].

-

Epoxidation: Treat 4-HBC with alkaline hydrogen peroxide (H₂O₂/NaOH) in methanol at 0°C to selectively form the 4,5-epoxyketone intermediate. Validation: Monitor via TLC until the complete disappearance of the UV-active enone spot.

-

Thiazole Fusion: Dissolve the epoxyketone (1.0 eq) and a substituted thiourea (e.g., N-(4-fluorophenyl)thiourea, 1.2 eq) in glacial acetic acid.

-

Domino Reaction: Heat the mixture to 80°C for 4-6 hours. Causality: Acetic acid acts dually as a solvent and a mild acid promoter, facilitating the nucleophilic attack of the thiourea sulfur on the epoxide, followed by dehydration and cyclization, without the need for harsh external catalysts[5].

-

Purification: Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography to isolate the thiazole-fused derivative.

References

-

ChemicalBook. "21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1". ChemicalBook. 9

-

CymitQuimica. "(20S)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 40736-33-2)". CymitQuimica. 1

-

Yang, M., et al. "Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium Tuberculosis". ChemRxiv. 2

-

Wang, J., et al. "Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates". MDPI. 3

-

Gu, X., et al. "Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one". ResearchGate / Steroids. 4

-

Roy, S., et al. "Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents". ACS Omega. DOI: 10.1021/acsomega.3c09721. 5

-

Li, et al. "Loop pathways are responsible for tuning the accumulation of C19- and C22-sterol intermediates in the mycobacterial phytosterol degradation pathway". PMC. 6

-

ACS Omega. "Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol". ACS Omega. 7

Sources

- 1. CAS: 40736-33-2 | CymitQuimica [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Loop pathways are responsible for tuning the accumulation of C19- and C22-sterol intermediates in the mycobacterial phytosterol degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1 [chemicalbook.com]

21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol): Mechanistic Insights and Clearance Strategies in Progesterone Synthesis

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the semi-synthesis of steroidal active pharmaceutical ingredients (APIs), the incomplete cleavage of phytosterol side chains frequently generates persistent lipophilic impurities. 21-Hydroxy-20-methylpregn-4-en-3-one (commonly known as bisnoralcohol or Progesterone Impurity 2) is a primary degradation intermediate encountered during the microbial or chemical synthesis of progesterone. Because of its structural homology to the target API, it evades standard crystallization, necessitating targeted chemical interventions. This whitepaper details the mechanistic origin, analytical profile, and a self-validating chemical clearance protocol to eliminate this impurity, ensuring compliance with stringent pharmacopeial standards.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of bisnoralcohol is the first step in designing an effective clearance strategy. The presence of the C22 primary alcohol, as opposed to the C20 methyl ketone of progesterone, provides the critical chemical handle for selective derivatization.

Table 1: Physicochemical Profile of 21-Hydroxy-20-methylpregn-4-en-3-one

| Property | Value / Description |

| IUPAC Name | (20S)-21-Hydroxy-20-methylpregn-4-en-3-one |

| CAS Numbers | 60966-36-1 (General), 40736-33-2 (20S-isomer) |

| Molecular Formula | C₂₂H₃₄O₂ |

| Molecular Weight | 330.5 g/mol |

| Synonyms | Bisnoralcohol, Progesterone Impurity 2, Progesterone Impurity 25 |

| Melting Point | 178–180 °C |

| GHS Hazards | H351 (Carc. 2), H360 (Repr. 1A), H362 (Lact.) [1] |

Mechanistic Origin: The Phytosterol Degradation Pathway

Progesterone is predominantly synthesized via the microbial biotransformation of abundant phytosterols (e.g., stigmasterol, soy sterols) using engineered strains such as Mycolicibacterium neoaurum [2].

During the aerobic catabolism of the sterol aliphatic side chain, the process occasionally halts prematurely. Instead of fully cleaving the side chain to yield androstenedione (AD) or directly forming the C20 ketone, the degradation stalls at the C22 alcohol stage. This incomplete

Fig 1: Origin and chemical salvage pathway of bisnoralcohol during progesterone synthesis.

Experimental Workflow: Clearance via Selective Oxidation

To remove bisnoralcohol from the progesterone matrix, we exploit the reactivity of its primary alcohol. Direct chromatographic separation is unscalable for bulk API manufacturing. Instead, we utilize a highly selective catalytic oxidation followed by a nucleophilic phase-separation trap.

The Causality of the Reagent Selection

-

TEMPO/NaOCl Oxidation : We employ 4-hydroxy-TEMPO (a sterically hindered nitroxyl radical) with sodium hypochlorite (NaOCl). The steric bulk of TEMPO prevents the oxidation of secondary alcohols on the rigid steroid nucleus and protects the sensitive

-3-ketone moiety. It selectively targets the flexible C22 primary alcohol of bisnoralcohol, converting it to bisnoraldehyde [3]. -

Bromide Co-Catalysis : Potassium bromide (KBr) is added as a kinetic enhancer. Hypochlorite oxidizes bromide to hypobromite (

) in situ, which subsequently oxidizes the TEMPO radical to the active oxoammonium ion orders of magnitude faster than hypochlorite alone. -

Bisulfite Trapping : Once bisnoralcohol is converted to bisnoraldehyde, the organic layer is washed with aqueous sodium bisulfite (

). The aldehyde undergoes nucleophilic addition to form a highly polar, water-soluble hydroxysulfonate adduct. This induces a strict solubility differentiation, forcing the impurity entirely into the aqueous phase while the pure progesterone remains in the organic phase [4].

Fig 2: Self-validating chemical clearance workflow for bisnoralcohol impurities.

Step-by-Step Methodology: Impurity Clearance Protocol

This protocol is designed as a self-validating system: the thiosulfate quench ensures no over-oxidation occurs, while the bisulfite wash guarantees absolute removal of the newly formed aldehyde.

Phase 1: Selective Oxidation

-

Dissolution : Dissolve 50 g of crude progesterone (containing bisnoralcohol impurity) in 250 mL of dichloromethane (DCM).

-

Catalyst Addition : Add 150 mg of 4-hydroxy-TEMPO, 1.5 g of sodium bicarbonate (

to buffer at pH 8.5–10.5), 2.0 g of KBr, and 40 mL of deionized water. -

Thermal Control : Chill the biphasic mixture to 1 °C under vigorous mechanical stirring.

-

Oxidation : Dropwise addition of 95 mL of aqueous sodium hypochlorite (14.6% w/v) over a 15-minute period. Maintain the internal temperature below 5 °C to prevent degradation of the steroid nucleus.

-

Quenching : Immediately upon reaction completion (verified by TLC/HPLC), add 50 mL of 10% aqueous sodium thiosulfate (

) to neutralize residual hypochlorite and halt the oxoammonium catalytic cycle.

Phase 2: Phase-Separation Trap

-

Aldehyde Derivatization : To the organic layer, add 250 mL of a 35% aqueous sodium bisulfite (

) solution. Stir intensively at 30 °C for 1 hour. Mechanistic note: The bisnoraldehyde forms a water-soluble hydroxysulfonate. -

Extraction : Separate the phases. Extract the aqueous layer once with 50 mL DCM to recover any entrained API.

-

Washing & Recovery : Combine the organic layers and wash with deionized water until the pH is neutral. Concentrate the DCM layer under reduced pressure and recrystallize the residue from ethanol to yield progesterone with <0.15% total impurities.

Analytical Detection

To validate the clearance of 21-Hydroxy-20-methylpregn-4-en-3-one, High-Performance Liquid Chromatography (HPLC) is required.

Table 2: Recommended HPLC Parameters for Impurity Quantification

| Parameter | Specification |

| Column | C18 (e.g., Zorbax Eclipse Plus), 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 240 nm (targets the |

| Column Temperature | 30 °C |

| Expected Retention | Bisnoralcohol elutes before Progesterone due to the polar -OH group. |

Conclusion

21-Hydroxy-20-methylpregn-4-en-3-one is a persistent and toxicologically significant impurity in the semi-synthesis of progesterone. Because standard crystallization fails to separate it from the API, chemical clearance is mandatory. By leveraging the steric selectivity of TEMPO-mediated oxidation followed by a bisulfite nucleophilic trap, process chemists can quantitatively convert and extract this impurity. This self-validating workflow ensures high-yield recovery of pharmaceutical-grade progesterone while maintaining strict adherence to safety and regulatory purity thresholds.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one." PubChem, [Link]

-

Zou, L., Li, X., Sun, X., Chang, S., & Chang, Z. "Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum." Catalysts, 2025, 15(5), 423. [Link]

-

Hewitt, B. D. "Conversion of bisnoralcohol to bisnoraldehyde." WIPO Patent WO1995016698A1, published June 22, 1995. [Link]

-

Wang, J., et al. "Purification method of progesterone." U.S. Patent US11578093B2, published February 14, 2023. [Link]

Advanced Research Applications and Synthetic Utility of 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol)

Executive Summary

The compound 21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1 / 40736-33-2), widely referred to in industrial and academic literature as Bisnoralcohol (BA) , is a critical synthetic steroid derivative[1]. Structurally related to pregnenolone, it features a pregn-4-en-3-one backbone with specific modifications at the C20 and C21 positions. This unique architecture grants BA a dual utility: it is both a highly efficient, plant-derived precursor for the semi-synthesis of active pharmaceutical ingredients (APIs) like Ursodeoxycholic Acid (UDCA)[2], and a potent pharmacological probe utilized in endocrinology, oncology, and inflammation research[3][].

This technical guide dissects the mechanistic applications of BA, providing validated protocols and structural insights for drug development professionals.

Chemical Profiling & Structural Significance

The structural integrity of BA is defined by its robust steroid nucleus (enone system at C3/C4) and a reactive primary alcohol at the C22 equivalent position (notated as 21-hydroxy-20-methyl in IUPAC nomenclature)[1][5]. This terminal hydroxyl group serves as the primary functional handle for side-chain elongation, while the rigid steroid backbone ensures high-affinity interactions with nuclear receptors.

Table 1: Physicochemical & Synthetic Profiling of Bisnoralcohol

| Parameter | Value | Clinical / Synthetic Significance |

| Molecular Weight | 330.5 g/mol | Optimal for membrane permeability in cellular assays[6]. |

| Molecular Formula | C22H34O2 | Ideal precursor backbone for C24 bile acids[1]. |

| XLogP3 (Predicted) | 4.7 | Indicates high lipophilicity, typical of steroid hormones[1]. |

| Collision Cross Section [M+H]+ | 185.2 Ų | Reference value for ion-mobility mass spectrometry (IM-MS)[7]. |

| UDCA Intermediate Oxidation Yield | 95.2% (Optimized) | High-efficiency conversion critical for industrial scale-up[2]. |

| HWE Reaction Yield | 90.8% (Optimized) | Ensures stereoselective side-chain elongation[2]. |

Core Application 1: Precursor in the Semi-Synthesis of Ursodeoxycholic Acid (UDCA)

Historically, UDCA was extracted from animal bile, posing severe risks of pathogen contamination and violating modern animal protection standards. The modern paradigm utilizes plant-derived sterols (e.g., stigmasterol) which are microbially fermented into BA[8]. BA is then chemically elongated to form UDCA. This route is highly scalable, cost-effective, and biologically safe[8].

Fig 1. Synthetic workflow of UDCA from plant sterols via the bisnoralcohol intermediate.

Protocol 1: Selective Oxidation of Bisnoralcohol to (20R)-3-Oxopregna-4-en-22-al

Objective: Convert the primary alcohol of BA to an aldehyde without over-oxidizing to a carboxylic acid or disrupting the C3/C4 enone system. Causality: TEMPO is utilized due to its high steric selectivity toward primary alcohols, protecting the delicate steroid backbone. NaBr acts as a vital co-catalyst, accelerating the regeneration of the nitrosonium ion active species to prevent catalyst degradation[2].

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 150.1 g (454 mmol) of BA in 563.6 mL of dichloromethane (DCM) within a jacketed reactor.

-

Catalyst Addition: Add 1.4 g (9 mmol) TEMPO and 4.8 g (46 mmol) NaBr to the organic phase[2].

-

Buffering: Add 11.5 g (137 mmol) NaHCO₃ dissolved in 160.7 mL deionized water. Causality: The buffer maintains a slightly basic pH, neutralizing HCl generated during the reaction and preventing acid-catalyzed isomerization of the steroid double bond[2].

-

Oxidation: Cool the biphasic mixture strictly to 0–5 °C. Slowly add 256.0 mL of 12% aqueous NaClO dropwise over 30 minutes. Causality: Strict temperature control prevents the degradation of TEMPO and eliminates the formation of C22 carboxylic acid impurities[2].

-

Validation (Self-Validating System): Stir for 30 minutes post-addition. Sample the organic layer and analyze via HPLC. The protocol is self-validated as complete only when the residual BA substrate peak is <0.5% AUC[2].

Core Application 2: Endocrinological & Anti-Inflammatory Research

Because of its structural homology to natural pregnenolone derivatives, BA is heavily utilized as a reference probe in endocrinology[]. It interacts with glucocorticoid receptors (GR) to suppress cytokine release and immune overactivation. Unlike conventional corticosteroids, BA's modified C20/C21 structure offers altered receptor selectivity, providing a foundation for designing safer, long-term anti-inflammatory therapies with reduced metabolic side effects[].

Fig 2. Glucocorticoid receptor (GR) signaling pathway modulated by bisnoralcohol.

Protocol 2: In Vitro Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: Quantify the binding affinity of BA to the human glucocorticoid receptor relative to a known standard (Dexamethasone). Causality: A Fluorescence Polarization (FP) assay is employed because it allows for homogeneous, wash-free quantification of receptor-ligand displacement in real-time, preserving the transient equilibrium states of steroid-receptor complexes.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing recombinant human GR and a fluorescently labeled glucocorticoid ligand in GR screening buffer (pH 7.4, supplemented with DTT to maintain receptor disulfide bonds).

-

Compound Plating: Serially dilute BA from 10 µM to 0.1 nM in DMSO. Transfer 1 µL of each dilution into a 384-well black microplate. Include Dexamethasone as a positive control and DMSO as a vehicle control.

-

Incubation: Add 15 µL of the GR/fluorophore master mix to each well. Incubate in the dark at room temperature for 2 hours. Causality: This duration ensures the system reaches thermodynamic equilibrium between the fluorescent ligand, the receptor, and the unlabeled BA competitor.

-

Measurement: Read the microplate on a multi-mode reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).

-

Validation (Self-Validating System): Calculate the Z'-factor using the positive (Dexamethasone) and negative (DMSO) controls. The assay data is considered robust and mathematically validated only if Z' > 0.5. Determine the IC₅₀ of BA using a 4-parameter logistic non-linear regression model.

Core Application 3: Oncology & Kinase Inhibition Studies

Beyond endocrinology, BA has demonstrated potent anticancer properties. Research indicates that BA and its synthetic analogs inhibit the activity of cyclin-dependent kinases (CDKs)—enzymes that play a critical role in the regulation of cell growth and division[3]. By blocking CDK activity, BA induces apoptosis (programmed cell death) in cancer cells[3]. In preclinical models, including Chinese hamster tumor models and human cancer cell lines, BA has successfully inhibited tumor growth, highlighting its potential as a therapeutic scaffold for novel oncology drugs[3].

Conclusion

21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol) is far more than a simple chemical intermediate. Its precise stereochemistry and reactive functional groups make it a linchpin in the industrial synthesis of UDCA and a highly valuable pharmacological probe. By leveraging optimized, self-validating protocols, researchers can utilize BA to map complex steroidogenic pathways, design selective GR modulators, and develop next-generation kinase inhibitors for oncology.

References

-

Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates Source: Molecules (MDPI) URL:[Link]

-

21-Hydroxy-20-methylpregn-4-en-3-one | CID 6454094 Source: PubChem URL:[Link]

Sources

- 1. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS: 40736-33-2 | CymitQuimica [cymitquimica.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 21-hydroxy-20-methylpregn-4-en-3-one (C22H34O2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 21-Hydroxy-20-methylpregn-4-en-3-one: Derivatives, Analogs, and Therapeutic Potential

This guide provides a comprehensive technical overview of 21-Hydroxy-20-methylpregn-4-en-3-one, a pivotal C22 steroid intermediate, and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological evaluation, and structure-activity relationships of this pregnane scaffold, offering insights into its therapeutic promise.

Introduction: The Significance of the 21-Hydroxy-20-methylpregn-4-en-3-one Core

21-Hydroxy-20-methylpregn-4-en-3-one, also known by synonyms such as (20S)-21-Hydroxy-20-methylpregn-4-en-3-one and bisnoralcohol, is a key pregnane-class steroid.[1] Its foundational structure, a C22 steroid, makes it a valuable precursor in the synthesis of a wide array of steroidal drugs.[2] This includes corticosteroids, which are essential for treating inflammatory conditions, allergies, and autoimmune diseases.[3] Furthermore, it is recognized as an impurity of progesterone, a critical hormone in reproductive health, making it an indispensable reference standard for quality control in the pharmaceutical industry.[3][4] The strategic placement of a hydroxyl group at C21 and a methyl group at C20 provides unique handles for chemical modifications, paving the way for the development of novel derivatives and analogs with diverse biological activities.

Synthesis and Derivatization Strategies

The production of 21-Hydroxy-20-methylpregn-4-en-3-one and its subsequent modification into various analogs are critical processes that leverage both microbial biotransformation and chemical synthesis methodologies.

Microbial Biotransformation: A Green Approach to the Core Scaffold

The primary and most industrially viable route for the synthesis of 21-Hydroxy-20-methylpregn-4-en-3-one involves the microbial conversion of readily available phytosterols.[2] This biotransformation is typically carried out using genetically modified strains of Mycobacterium neoaurum.[5] The process hinges on the targeted cleavage of the phytosterol side chain, while preserving the core steroid nucleus.

Experimental Workflow: Microbial Production of 21-Hydroxy-20-methylpregn-4-en-3-one

Caption: Microbial production workflow for 21-Hydroxy-20-methylpregn-4-en-3-one.

Detailed Protocol: Microbial Transformation of Phytosterols

-

Strain Selection and Pre-culture: A genetically engineered strain of Mycobacterium neoaurum, with key genes in the C19 steroid pathway knocked out (e.g., hsd4A), is selected to promote the accumulation of the desired C22 steroid.[5] A seed culture is prepared by inoculating the strain in a suitable nutrient broth and incubating until a desired cell density is reached.

-

Substrate Preparation: Phytosterols are emulsified to enhance their bioavailability for the microorganisms.[2]

-

Fermentation: The seed culture and the emulsified phytosterols are added to a fermenter containing a production medium. The fermentation is carried out under controlled pH (6.0-8.0) and temperature.[6] The presence of borate ions or organic boron compounds in the fermentation medium has been shown to enhance the yield.[6]

-

Extraction: After the fermentation is complete, the culture broth is harvested. The cells are lysed, and the product is extracted from the broth using an organic solvent like dichloroethane.[7]

-

Purification: The crude extract is concentrated and subjected to chromatographic purification, typically using an aluminum oxide column.[6]

-

Crystallization: The purified product is then crystallized from a suitable solvent, such as ethyl acetate, to yield pure 21-Hydroxy-20-methylpregn-4-en-3-one.[6]

Chemical Synthesis of Derivatives and Analogs

The 21-Hydroxy-20-methylpregn-4-en-3-one scaffold serves as a versatile starting material for a variety of chemical modifications. Key reaction sites include the C21 hydroxyl group, the C20 methyl group, and the enone system in the A-ring.

Example Protocol: Synthesis of 20-formylpregn-4-en-3-one

A patent describes the oxidation of 21-Hydroxy-20-methylpregn-4-en-3-one to 20-formylpregn-4-en-3-one, a precursor to progesterone.[7]

-

Reaction Setup: 25g of 21-Hydroxy-20-methylpregn-4-en-3-one is dissolved in 150ml of dichloromethane in a reaction flask.

-

Addition of Reagents: 0.5g of 4-hydroxy-TEMPO, 1.8g of potassium bromide, 1.5g of sodium bicarbonate, and 40ml of water are added to the solution.

-

Oxidation: The mixture is cooled to -10°C, and 70ml of a 10% aqueous sodium hypochlorite solution is added dropwise with stirring.

-

Quenching: Upon reaction completion, the reaction is quenched by adding 70ml of a 5% aqueous sodium thiosulfate solution.

-

Workup and Purification: The layers are separated, and the organic layer is washed with water until neutral, concentrated, and the product is precipitated with water, filtered, and dried to yield 20-formylpregn-4-en-3-one.[7]

Biological Activities and Therapeutic Potential

While 21-Hydroxy-20-methylpregn-4-en-3-one itself is primarily an intermediate, its derivatives have shown promising biological activities, particularly in the realms of anti-inflammatory and anticancer applications.

Anti-inflammatory Properties

The core pregnane structure is the foundation for many anti-inflammatory steroids. Derivatives of 21-Hydroxy-20-methylpregn-4-en-3-one are being explored for their potential to modulate inflammatory pathways. For instance, certain C21-steroids isolated from Cynanchum bungei have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells, a key indicator of anti-inflammatory activity.[8]

Signaling Pathway: LPS-induced NO Production

Caption: Workflow for evaluating the in vitro anticancer activity of pregnane derivatives.

Structure-Activity Relationships (SAR)

The biological activity of pregnane derivatives is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

| A-Ring | Unsaturation (e.g., Δ1) | Often enhances progestational and anti-inflammatory activity. | [9] |

| C6 | α-Methyl or α-fluoro substitution | Increases progestational potency in 4-dehydro derivatives. | [9] |

| C17 | Esterification | Enhances progestational potency. | [9] |

| C21 | Introduction of heterocyclic rings (triazole, imidazole) | Confers antiproliferative activity against cancer cell lines. | [10] |

| C21 | Arylidene substitution | Can impart neuroprotective effects. | [9] |

Analytical Characterization

The purity and structural integrity of 21-Hydroxy-20-methylpregn-4-en-3-one and its derivatives are paramount for their use in research and development. A suite of analytical techniques is employed for their characterization.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of steroid compounds. [10][11]* Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns crucial for structural elucidation. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural characterization of novel derivatives. [9]* Differential Scanning Calorimetry (DSC): DSC can be used as a reliable alternative method for determining the purity of steroids without the need for a pure reference standard. [10]

Future Directions and Conclusion

21-Hydroxy-20-methylpregn-4-en-3-one stands as a testament to the enduring importance of steroid chemistry in modern drug discovery. Its efficient production through microbial biotransformation provides a sustainable and scalable source for this valuable intermediate. The ongoing exploration of its derivatives has already unveiled promising leads in the fields of anti-inflammatory and anticancer research.

Future research should focus on:

-

Expanding the chemical diversity of derivatives through innovative synthetic strategies.

-

Elucidating the precise mechanisms of action of biologically active analogs to identify their molecular targets.

-

Conducting comprehensive in vivo studies to validate the therapeutic potential of promising lead compounds.

-

Leveraging computational modeling and SAR studies to guide the rational design of next-generation pregnane-based therapeutics.

References

-

STEROID RECEPTOR METHODS: PROTOCOLS AND ASSAYS. Biblio. Published 2001. Accessed March 10, 2026. [Link]

- Barrera D, García-Becerra R, Zepeda-Vallejo LG, et al. Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21. J Steroid Biochem Mol Biol. 2016;159:127-138.

- Edgren RA. RELATIONSHIP BETWEEN PROGESTATIONAL ACTIVITY AND CHEMICAL STRUCTURE OF SYNTHETIC STEROIDS. Journal of Endocrinology. 1965;31(4):XXIX-XXX.

- Atta-ur-Rahman, Choudhary MI, Khan MR, et al. Kinetics and structure-activity relationship studies on pregnane-type steroidal alkaloids that inhibit cholinesterases. Bioorg Med Chem. 2004;12(9):2219-2227.

-

Wikipedia. 17α-Hydroxypregnenolone. Accessed March 10, 2026. [Link]

- Wang F, Wang M, Yao K, et al. Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one.

- Tourneux M, Dumeige V, Cronier D, et al. C21-steroids inactivation and glucocorticoid synthesis in the developing lung. J Steroid Biochem Mol Biol. 2015;147:67-76.

- Deventer K, Van Eenoo P, Delbeke FT. Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace. Published online 2001.

- Fukuzawa K, Ishida M, Suzuki T, et al. Structure-activity relationship modeling for predicting interactions with pregnane X receptor by recursive partitioning. Drug Metab Pharmacokinet. 2012;27(5):506-512.

-

Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. Accessed March 10, 2026. [Link]

- Stárka L, Dušková M, Hill M. Analytical Methods for the Determination of Neuroactive Steroids. PMC. Published online 2019.

- Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. Published online May 27, 2025.

- De Brabander HF, Batjoens P, Courtheyn D, Vercammen J, De Wasch K. Novel analytical methods for the determination of steroid hormones in edible matrices. hdb. Published online January 22, 2008.

- Em-Im, Chen Y, Wang M, et al. Probing Ligand Structure-Activity Relationships in Pregnane X Receptor (PXR). PubMed. Published online April 6, 2018.

- Google Patents. CN110776545A - A kind of preparation method of progesterone. Accessed March 10, 2026.

- Applications of 21-hydroxy-20-methylpregn-4-en-3-one in Pharmaceutical R&D. Medium. Published online March 7, 2026.

-

PubChem. 21-Hydroxy-20-methylpregn-4-en-3-one. Accessed March 10, 2026. [Link]

- Schiffer L, Barnard L, S. B, et al. C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors. PMC. Published online December 20, 2023.

- Receptor Binding Assays for HTS and Drug Discovery. NCBI. Published online May 1, 2012.

- Google Patents. EP0002535A2 - Process for the preparation of 21-hydroxy-20-methyl pregnanes. Accessed March 10, 2026.

- ResearchGate.

- Chen YC, Lin YC, Lin G, et al. Synthesis of Pregnane Derivatives, Their Cytotoxicity on LNCap and PC-3 Cells, and Screening on 5α-Reductase Inhibitory Activity. MDPI. Published online November 17, 2009.

-

KEGG. KEGG PATHWAY: ko00140. Accessed March 10, 2026. [Link]

- ResearchGate. Pathways of C 21 steroids synthesis in 21OHD. HSD3B2, 3 -hydroxysteroid. Published online 2017.

- Yao K, Wang F, Wang M, et al. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. PMC. Published online December 23, 2021.

- Yao K, Wang F, Wang M, et al. Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. PubMed. Published online February 2, 2023.

- ResearchGate. Pregnane C 21 ‐Steroids with Anti‐Inflammatory Activity from the Roots of Cynanchum bungei. Published online 2023.

- ACS Omega. Anticancer Activities of Natural and Synthetic Steroids: A Review. Published online February 19, 2025.

- da Silva, G. G., & de Alencastro, R. B. (2002). Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Steroids, 67(8), 687-696.

- Ervina M, Nawfa R, Hertiani T. RESEARCH ARTICLE Pregnane Steroids from the Leaves of Melia Azedarach and Apoptotic Activity against T47D Cells.

- Chen BW, Su JH, Lin YS, et al. Pregnane-Type Steroids from the Formosan Soft Coral Scleronephthya flexilis. PMC. Published online 2017.

-

Carl ROTH. 21-Hydroxy-20-methylpregn-4-en-3-one, 500 g. Accessed March 10, 2026. [Link]

Sources

- 1. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1 [chemicalbook.com]

- 5. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0002535A2 - Process for the preparation of 21-hydroxy-20-methyl pregnanes - Google Patents [patents.google.com]